molecular formula C20H18ClNO4S B3517815 ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3517815
M. Wt: 403.9 g/mol
InChI Key: DPNOPOPJVSUGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE is an organic compound that features a benzothiophene core with various functional groups attached

Preparation Methods

The synthesis of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-methylphenol and benzothiophene-3-carboxylic acid.

    Formation of Intermediate: The 4-chloro-2-methylphenol is reacted with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid.

    Amidation: The phenoxyacetic acid derivative is then reacted with benzothiophene-3-carboxylic acid in the presence of a coupling agent to form the amide bond.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its benzothiophene core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S/c1-3-25-20(24)18-14-6-4-5-7-16(14)27-19(18)22-17(23)11-26-15-9-8-13(21)10-12(15)2/h4-10H,3,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNOPOPJVSUGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)COC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE

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